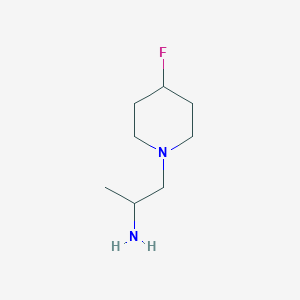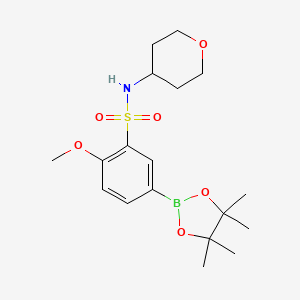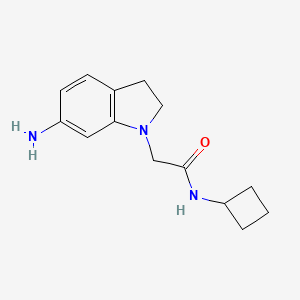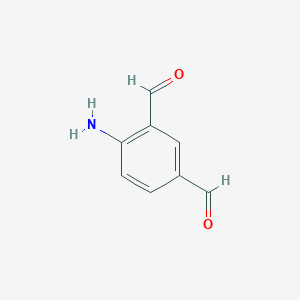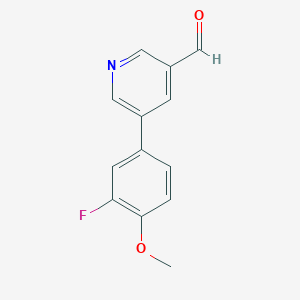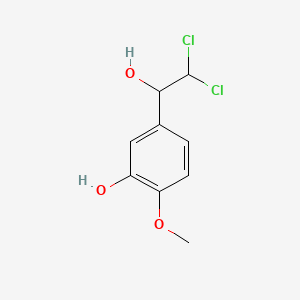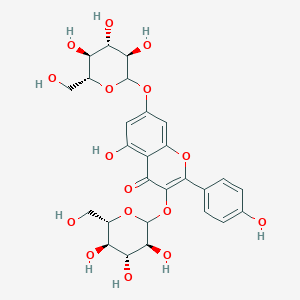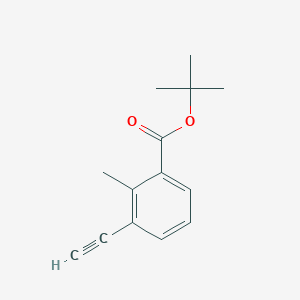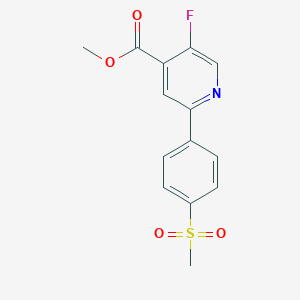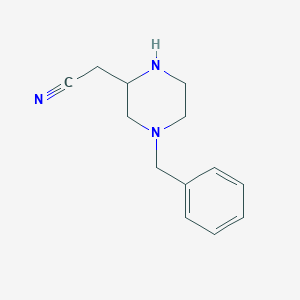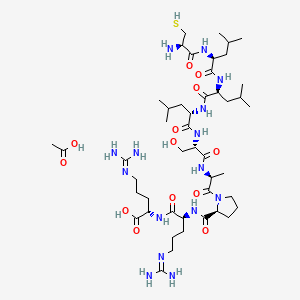
Methyl 4-hydroxy-3-isopentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-3-isopentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a hydroxyl group at the 4-position and an isopentyl group at the 3-position, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-isopentylbenzoate typically involves the esterification of 4-hydroxy-3-isopentylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position of the isopentyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-hydroxy-3-isopentylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of benzoate derivatives on cellular processes. Its hydroxyl and ester groups may interact with biological molecules, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity, leading to the discovery of new drugs with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester group allows for polymerization reactions, resulting in materials with desirable properties for various applications.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-3-isopentylbenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can then interact with cellular pathways.
Comparaison Avec Des Composés Similaires
- Methyl 4-hydroxy-3-methylbenzoate
- Methyl 4-hydroxy-3-iodobenzoate
- Methyl 4-hydroxy-3-methoxybenzoate
Comparison: Methyl 4-hydroxy-3-isopentylbenzoate is unique due to the presence of the isopentyl group, which imparts different physical and chemical properties compared to its analogs. For instance, the isopentyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. This uniqueness can be leveraged in applications where specific hydrophobic interactions are desired.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-(3-methylbutyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h6-9,14H,4-5H2,1-3H3 |
Clé InChI |
HHEBLTFFEIISNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=C(C=CC(=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


